molecular formula C15H15NO5S B5231307 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid

Cat. No. B5231307
M. Wt: 321.3 g/mol
InChI Key: ALMSILBDSZTUJX-UHFFFAOYSA-N
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Description

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of mild to moderate pain, inflammation, and fever. It was first synthesized in the 1960s and has since been widely used in both clinical and laboratory settings.

Mechanism of Action

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid works by inhibiting the activity of COX enzymes, which are involved in the production of inflammatory prostaglandins. By reducing the production of these molecules, 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid is able to reduce inflammation and pain.
Biochemical and physiological effects:
2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the activity of leukocytes and other immune cells. Additionally, 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid has been shown to have a mild antipyretic effect, which means that it can help to reduce fever.

Advantages and Limitations for Lab Experiments

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid is a commonly used drug in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. However, it is important to note that 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid. One area of interest is the development of more specific COX inhibitors that can target individual isoforms of the enzyme. Additionally, there is ongoing research into the potential of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid as a treatment for other conditions, such as Alzheimer's disease and cancer. Finally, there is interest in developing new formulations of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid that can improve its bioavailability and reduce the risk of side effects.

Synthesis Methods

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to produce 2,5-dimethoxybenzoyl chloride. This intermediate compound is then reacted with 3-methylphenylamine and sodium sulfite to yield 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid.

Scientific Research Applications

2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This makes it an effective treatment for conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.

properties

IUPAC Name

2-methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-4-3-5-11(8-10)16-22(19,20)12-6-7-14(21-2)13(9-12)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMSILBDSZTUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid

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